molecular formula C12H21NO2 B13317438 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one

2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one

Cat. No.: B13317438
M. Wt: 211.30 g/mol
InChI Key: MNDVKYLLQVRXAK-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one is an organic compound that features both an azepane ring and an oxolane ring. The azepane ring is a seven-membered nitrogen-containing ring, while the oxolane ring is a five-membered oxygen-containing ring. This compound is of interest due to its unique structure, which can impart specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of a diol or an epoxide precursor.

    Coupling of the Rings: The azepane and oxolane rings can be coupled through a series of reactions, such as nucleophilic substitution or addition reactions, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound could influence various biochemical pathways, affecting cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    2-(Azepan-2-yl)-1-(tetrahydrofuran-3-yl)ethan-1-one: Similar structure but with a tetrahydrofuran ring instead of the oxolane ring.

Uniqueness

2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one is unique due to the combination of the azepane and oxolane rings, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

2-(azepan-2-yl)-1-(oxolan-3-yl)ethanone

InChI

InChI=1S/C12H21NO2/c14-12(10-5-7-15-9-10)8-11-4-2-1-3-6-13-11/h10-11,13H,1-9H2

InChI Key

MNDVKYLLQVRXAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC(=O)C2CCOC2

Origin of Product

United States

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